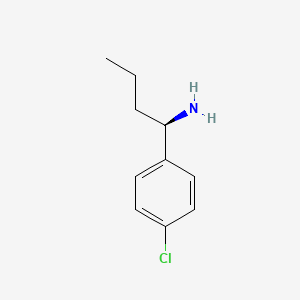

(R)-1-(4-Chlorophenyl)butan-1-amine

Description

Significance of Chiral Amines in Modern Organic Synthesis and Molecular Design

Chiral amines are indispensable building blocks in the synthesis of a vast array of complex molecules. nih.govacs.orgacs.org Their prevalence is particularly notable in the pharmaceutical industry, where it is estimated that a significant percentage of small-molecule drugs contain at least one chiral amine moiety. nih.gov The specific orientation of the amine group in space is often crucial for the molecule's interaction with biological targets such as enzymes and receptors.

Beyond their role as integral components of bioactive molecules, chiral amines are widely employed as catalysts and auxiliaries in asymmetric synthesis. scilit.comnih.gov As organocatalysts, they can facilitate a variety of chemical transformations with high enantioselectivity. Furthermore, they can be used as chiral resolving agents to separate racemic mixtures of acidic compounds. scilit.com The versatility of chiral amines in influencing stereochemical outcomes makes them powerful tools for chemists in the design and construction of new molecules with desired properties.

Contextualizing (R)-1-(4-Chlorophenyl)butan-1-amine within Chiral Amine Research

This compound belongs to the class of chiral benzylic amines. Its structure features a stereocenter at the carbon atom bonded to both the 4-chlorophenyl group and the amino group. The presence of a chlorine atom on the phenyl ring and a butyl chain of varying length compared to more common ethyl or methyl analogs places this compound in a specific chemical space that warrants investigation.

While extensive research has been conducted on simpler analogs such as (R)-1-phenylethanamine, specific studies focusing exclusively on this compound are less prevalent in the scientific literature. However, its structural motifs suggest potential applications analogous to other chiral benzylic amines, including its use as a precursor for agrochemicals, a building block for pharmaceutical candidates, or as a chiral ligand in catalysis. The study of this particular molecule contributes to the broader understanding of how modifications to the aryl and alkyl substituents of a chiral amine influence its properties and reactivity.

Fundamental Research Questions and Scope of Investigation for this compound

The investigation into this compound is driven by several fundamental research questions that aim to elucidate its chemical behavior and potential utility. The primary areas of inquiry include:

Enantioselective Synthesis: What are the most efficient and selective methods for the synthesis of the (R)-enantiomer of 1-(4-chlorophenyl)butan-1-amine? This involves exploring various catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, for the asymmetric reduction of the corresponding ketone or related precursors.

Structural and Spectroscopic Characterization: What are the precise structural features and spectroscopic properties of this chiral amine? A thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy is essential for its unambiguous identification and for understanding its conformational preferences.

Potential Applications in Asymmetric Synthesis: Can this compound or its derivatives serve as effective chiral catalysts, ligands, or auxiliaries in asymmetric transformations? Investigating its performance in various stereoselective reactions would establish its utility as a tool for organic synthesis.

Structure-Activity Relationships: How do the 4-chloro and n-butyl substituents influence the chemical and physical properties of the amine compared to other chiral aryl amines? Understanding these relationships can guide the design of new chiral molecules with tailored functionalities.

The scope of this article is to provide a comprehensive overview based on established principles of organic chemistry and to present predicted data where specific experimental findings for this exact compound are not available. The following sections will delve into these research questions, presenting plausible synthetic strategies and expected analytical data.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |

| This compound | C₁₀H₁₄ClN | 183.68 | 245.8 ± 13.0 | 3.25 |

| 1-Phenylbutan-1-amine | C₁₀H₁₅N | 149.24 | 219.5 ± 9.0 | 2.48 |

| (R)-1-(4-Chlorophenyl)ethanamine | C₈H₁₀ClN | 155.62 | 217.4 ± 8.0 | 2.45 |

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.35 (m, 4H, Ar-H), 4.10 (t, J = 6.8 Hz, 1H, CH-NH₂), 1.60-1.80 (m, 2H, CH₂), 1.30-1.50 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃), 1.55 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.5 (Ar-C), 132.0 (Ar-C-Cl), 128.5 (Ar-CH), 127.5 (Ar-CH), 55.0 (CH-NH₂), 40.0 (CH₂), 20.5 (CH₂), 14.0 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 183/185 ([M]⁺, 3:1 ratio), 154 ([M-C₂H₅]⁺), 140 ([M-C₃H₇]⁺), 125 ([M-C₄H₉]⁺) |

| Infrared (IR) | ν (cm⁻¹): 3380, 3300 (N-H stretch), 3050 (Ar-H stretch), 2950, 2870 (C-H stretch), 1600, 1490 (C=C stretch), 1090 (C-Cl stretch), 820 (p-substituted C-H bend) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

(1R)-1-(4-chlorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m1/s1 |

InChI Key |

PLUVSGOQNUXJGX-SNVBAGLBSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)Cl)N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Stereochemical Investigations and Control in R 1 4 Chlorophenyl Butan 1 Amine Chemistry

Principles of Chirality and Stereoisomerism Relevant to 1-Phenylbutan-1-amines

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. ontosight.ai Molecules that possess this property are known as chiral molecules, and the two non-superimposable mirror images are called enantiomers. In the context of 1-phenylbutan-1-amines, the presence of a chiral center is the source of this phenomenon.

Understanding the Stereogenic Center at C1 of (R)-1-(4-Chlorophenyl)butan-1-amine

The key to the chirality of this compound lies in its molecular structure. The first carbon atom (C1) of the butane (B89635) chain is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a propyl group (-CH2CH2CH3), and a 4-chlorophenyl group. This C1 atom is therefore a stereogenic center, also known as a chiral center. msu.edu

The designation "(R)" in the compound's name refers to the specific spatial arrangement of these four groups around the C1 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. Its enantiomer, which would have the opposite spatial arrangement, is designated as (S)-1-(4-chlorophenyl)butan-1-amine. These two enantiomers have identical physical and chemical properties, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light.

Diastereomer Formation and Separation in Multi-Chiral Center Systems

When a chiral molecule like this compound, which has one stereocenter, is reacted with another chiral molecule that also has a single stereocenter (a chiral resolving agent), a pair of diastereomers is formed. libretexts.orglibretexts.org Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point. pbworks.com This difference in physical properties is the foundation for the classical resolution of enantiomers.

For instance, reacting a racemic mixture of (R)- and (S)-1-(4-chlorophenyl)butan-1-amine with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine · (R,R)-acid] and [(S)-amine · (R,R)-acid]. pbworks.comlibretexts.org Because these salts have different solubilities, they can be separated by fractional crystallization. pbworks.comwikipedia.org Once separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the acid. libretexts.org

Methodologies for Enantiomeric Resolution and Purity Assessment

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the preparation of enantiomerically pure compounds. Various techniques have been developed for this purpose, ranging from classical methods to modern chromatographic and spectroscopic approaches.

Diastereomeric Salt Formation and Crystallization

The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique leverages the different physical properties of the resulting diastereomers to enable their separation.

A typical procedure involves dissolving the racemic amine and a chiral acid in a suitable solvent. pbworks.com Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. rsc.org This less soluble salt can then be isolated by filtration. The more soluble diastereomer remains in the filtrate. After separation, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the resolved enantiomer. libretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation and high enantiomeric purity. ulisboa.pt Tartaric acid and its derivatives are frequently used as resolving agents for chiral bases. wikipedia.orgulisboa.pt

| Resolving Agent Examples | Application |

| (+)-Tartaric Acid | Resolution of racemic bases. libretexts.org |

| (-)-Malic Acid | Resolution of racemic bases. libretexts.org |

| (-)-Mandelic Acid | Resolution of racemic bases. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases. libretexts.org |

Chiral Chromatographic Techniques for Enantiomer Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method. researchgate.net The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

For the analysis of chiral amines like 1-phenylbutan-1-amine, derivatization with a suitable agent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) may be employed before HPLC analysis. diva-portal.org Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. For instance, a Lux Cellulose-1 column has been used for the chiral HPLC analysis of derivatized (S)-1-phenylbutan-1-amine. diva-portal.org The choice of the CSP and the mobile phase is critical for achieving good resolution of the enantiomers.

| Chiral HPLC Column Example | Application |

| Lux® Cellulose-1 | Separation of derivatized (S)-1-phenylbutan-1-amine. diva-portal.org |

| Chiralpak IA | Optimization of enantiomeric excess of (R)-1-(4-Bromophenyl)but-3-en-1-amine. |

| Daicel Chiralcel IC | Analysis of chiral alcohols and amines. rsc.org |

Advanced Spectroscopic Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity and for quality control in the pharmaceutical industry. While X-ray crystallography is considered the definitive method, it requires the formation of high-quality single crystals, which is not always feasible. Therefore, spectroscopic techniques have become invaluable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using chiral derivatizing agents (CDAs), is a widely used method for determining the absolute configuration of chiral amines. frontiersin.orgnih.gov The chiral amine is reacted with a CDA to form diastereomers, which will exhibit different chemical shifts in the NMR spectrum. By comparing the experimental NMR data with theoretical calculations or established models, the absolute configuration of the amine can be assigned. frontiersin.orgnih.gov For example, α-fluorinated phenylacetic phenylselenoester has been used as a CDA for the assignment of absolute configurations of chiral primary amines using ¹⁹F NMR. frontiersin.orgnih.gov Another approach involves using axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) as a CDA with ¹⁹F NMR. acs.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since enantiomers have VCD spectra that are equal in intensity but opposite in sign, this technique is highly sensitive to stereochemistry. nih.gov By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a molecule can be determined. wikipedia.org VCD is a powerful tool for the structural analysis of chiral compounds in solution and can be applied to a wide range of organic molecules. wikipedia.orgjasco-global.com

| Spectroscopic Method | Principle | Application in Chiral Amine Analysis |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. frontiersin.orgnih.gov | Determination of absolute configuration. frontiersin.orgnih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. wikipedia.org | Determination of absolute configuration and enantiomeric purity. nih.govjasco-global.com |

Stereochemical Stability and Mechanisms of Racemization

The stereochemical integrity of chiral molecules is a critical parameter, particularly in the synthesis of enantiomerically pure compounds for applications such as pharmaceuticals and fine chemicals. For this compound, its utility is intrinsically linked to its ability to maintain its specific three-dimensional arrangement. However, under certain conditions, this chiral amine can undergo racemization, a process that leads to a 1:1 mixture of its (R) and (S) enantiomers, thereby losing its enantiopurity. Understanding the factors that influence this process and the underlying mechanisms is crucial for controlling its stereochemistry.

Factors Influencing Chiral Integrity under Various Conditions

The stability of the chiral center in this compound is susceptible to several external factors. These factors can promote the conversion of the (R)-enantiomer to its (S)-counterpart, leading to a loss of optical activity. Key influencing factors include temperature, the nature of the solvent, and the presence of catalysts.

Solvent Effects: The choice of solvent can have a profound impact on stereochemical stability. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been shown to facilitate the racemization of 1-arylalkylamines when used in conjunction with a base. google.com Alcoholic solvents can also play a role, sometimes acting as hydrogen donors in catalytic racemization processes, which can enhance the rate of imine reduction, a key step in certain racemization pathways. acs.org The polarity and proticity of the solvent can influence the stability of intermediates and transition states involved in the racemization process.

Catalysts: The presence of a catalyst is one of the most significant factors affecting the rate of racemization. Both homogeneous and heterogeneous catalysts are known to promote the racemization of chiral amines.

Metal Catalysts: Transition metals, particularly palladium, ruthenium, and iridium, are effective catalysts for the racemization of benzylic amines. acs.orgacs.org For example, palladium supported on materials like barium sulfate (B86663) (Pd/BaSO₄) has been used for the racemization of primary benzylic amines. acs.org These catalysts typically function by a dehydrogenation-hydrogenation mechanism. Homogeneous catalysts, such as iridium complexes, have also been shown to be efficient for the racemization of optically active amines under mild conditions. acs.org

Acid/Base Catalysis: The presence of acids or bases can also catalyze racemization. For instance, a process for racemizing optically active 1-phenylethylamine (B125046) derivatives involves the formation of an imine, followed by treatment with an alkaline metal tert-alkoxide, which facilitates the racemization before hydrolysis to the racemic amine. google.com Similarly, the use of a metal hydroxide (B78521) in an aprotic polar solvent can also effect racemization. google.com

The following table summarizes the influence of various factors on the racemization of chiral benzylic amines, which can be considered analogous to this compound.

| Factor | Condition | Effect on Racemization Rate | Reference Compound(s) | Citation |

|---|---|---|---|---|

| Temperature | Increase from ambient to 80-120°C | Significant increase | 1-Phenylethylamine and other benzylic amines | google.comacs.org |

| Solvent | Polar aprotic (e.g., DMSO) with base | Increased rate | 1-Arylalkylamines | google.com |

| Solvent | Alcoholic (as co-solvent) | Can enhance rate in catalytic systems | General chiral amines | acs.org |

| Catalyst | Palladium on support (e.g., Pd/BaSO₄) | Effective racemization | Primary benzylic amines | acs.org |

| Catalyst | Iridium complexes (e.g., [IrCp*I₂]₂) | Efficient racemization under mild conditions | Secondary and tertiary optically enriched amines | acs.orgsemanticscholar.org |

| Catalyst | Base (e.g., Potassium tert-butoxide) | Promotes racemization of imine intermediate | 1-Phenylethylamine derivatives | google.com |

Investigating Racemization Pathways in this compound

The racemization of this compound, like other primary benzylic amines, is believed to proceed primarily through the formation of a planar, achiral intermediate. The most commonly proposed pathway involves a dehydrogenation-hydrogenation sequence, particularly in the presence of metal catalysts.

Dehydrogenation-Hydrogenation Mechanism: This pathway involves the removal of two hydrogen atoms from the amine to form an imine intermediate. The key steps are:

Dehydrogenation: The chiral amine, this compound, is oxidized by a catalyst (e.g., a palladium complex) to form the corresponding imine, 1-(4-chlorophenyl)butan-1-imine. This imine is a planar molecule and therefore achiral. The formation of this intermediate erases the stereochemical information at the chiral center.

Hydrogenation: The achiral imine is then reduced back to the amine. This hydrogenation can occur from either face of the planar imine with equal probability, leading to the formation of a racemic mixture of the (R) and (S) enantiomers of 1-(4-chlorophenyl)butan-1-amine.

This mechanism is supported by studies on the dynamic kinetic resolution of various primary amines, where the in-situ racemization of the unreactive enantiomer is a crucial step. acs.org The efficiency of this process is often dependent on a hydrogen source in the reaction medium to facilitate the hydrogenation step and to suppress the formation of side products. acs.org

Imine Formation via Condensation: An alternative, non-catalytic pathway to the imine intermediate involves the reaction of the amine with an aldehyde. A patented process describes the racemization of optically active 1-phenylethylamine derivatives by first reacting them with an aldehyde (like isobutyraldehyde) to form an optically active imine. google.com This imine is then treated with a strong base, such as an alkali metal tert-alkoxide, in an aprotic solvent. The base facilitates the isomerization to a racemic imine. Subsequent hydrolysis of the racemic imine yields the racemic amine. google.com This method provides a chemical route to racemization that proceeds through an imine intermediate without the need for a metal catalyst.

Reactivity and Advanced Transformations of R 1 4 Chlorophenyl Butan 1 Amine

Derivatization of the Primary Amine Functionality

The primary amine group of (R)-1-(4-chlorophenyl)butan-1-amine serves as a versatile handle for a variety of chemical transformations, enabling the formation of numerous derivatives.

Formation of Amides, Sulfonamides, and Carbamates

Amides: The primary amine of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. smolecule.comlibretexts.org This reaction is a fundamental transformation for creating a stable linkage and introducing a wide range of substituents. For instance, the reaction with acetyl chloride would yield N-((R)-1-(4-chlorophenyl)butyl)acetamide. The conditions for these reactions are typically mild, often requiring a base to neutralize the hydrogen chloride byproduct.

Sulfonamides: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. researchgate.netnih.gov This reaction is crucial for introducing sulfonyl groups, which are prevalent in many biologically active compounds. The general method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net A variety of sulfonyl chlorides can be employed, leading to a diverse library of sulfonamide derivatives.

Carbamates: Carbamates are typically formed by the reaction of the amine with chloroformates or by other methods such as the Hofmann rearrangement of amides. organic-chemistry.org These derivatives are of interest in medicinal chemistry and as protecting groups in organic synthesis. For example, reaction with ethyl chloroformate in the presence of a base would yield ethyl (R)-(1-(4-chlorophenyl)butyl)carbamate.

Table 1: Examples of Amine Derivatization Reactions

| Derivative Type | Reagent Example | Product Name Example |

|---|---|---|

| Amide | Acetyl chloride | N-((R)-1-(4-chlorophenyl)butyl)acetamide |

| Sulfonamide | Benzenesulfonyl chloride | N-((R)-1-(4-chlorophenyl)butyl)benzenesulfonamide |

| Carbamate | Ethyl chloroformate | Ethyl (R)-(1-(4-chlorophenyl)butyl)carbamate |

Synthesis of Imines and their Subsequent Transformations

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. The resulting imines are themselves versatile intermediates that can undergo a variety of transformations. For example, reduction of the imine leads to the corresponding secondary amine. This two-step process, known as reductive amination, is a powerful method for forming C-N bonds.

Furthermore, imines can react with various nucleophiles at the carbon atom of the C=N double bond. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Urea (B33335) and Thiourea (B124793) Analogues from this compound

Urea and thiourea derivatives can be synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively. nih.govbeilstein-journals.org These reactions are generally high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties are important pharmacophores found in a wide range of biologically active molecules. nih.govnih.gov For example, reaction with phenyl isocyanate would yield 1-((R)-1-(4-chlorophenyl)butyl)-3-phenylurea, while reaction with phenyl isothiocyanate would produce 1-((R)-1-(4-chlorophenyl)butyl)-3-phenylthiourea.

Table 2: Synthesis of Urea and Thiourea Analogues

| Reagent | Product Type | Example Product Name |

|---|---|---|

| Phenyl isocyanate | Urea | 1-((R)-1-(4-chlorophenyl)butyl)-3-phenylurea |

| Phenyl isothiocyanate | Thiourea | 1-((R)-1-(4-chlorophenyl)butyl)-3-phenylthiourea |

Chemical Modifications of the Butane (B89635) Chain and Aromatic Ring

Beyond the derivatization of the amine group, the butane chain and the chlorophenyl ring of this compound can also be chemically modified, although these transformations are generally more challenging.

Functionalization of the Butane Moiety

Functionalization of the butane chain would typically require more forcing conditions or indirect methods. While direct C-H activation of the butane chain is difficult, it might be possible to introduce functionality at the benzylic position (the carbon atom attached to both the phenyl ring and the nitrogen) through radical reactions or by using strong bases to generate a carbanion, which could then react with an electrophile. However, such reactions would need to be carefully controlled to avoid side reactions.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring in this compound is subject to electrophilic aromatic substitution reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com The chlorine atom is an ortho-, para-directing deactivator, while the alkylamine substituent is an ortho-, para-directing activator. The interplay of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the activating alkylamine group and ortho to the deactivating chlorine atom. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq For example, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of nitro-substituted isomers. It is important to note that the amine group may need to be protected prior to carrying out some of these reactions to prevent undesired side reactions. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions on the Aryl Halide Moiety

The chlorine atom on the phenyl ring of this compound represents a key functional handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. While the reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides, significant advancements in catalyst systems have enabled their efficient use in a variety of transformations. uwindsor.ca

The general mechanism for these reactions involves the oxidative addition of the aryl chloride to a low-valent palladium(0) species, forming an arylpalladium(II) complex. This is followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst. uwindsor.ca

Several named reactions are applicable to the aryl chloride moiety of this compound, including:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields with aryl chlorides. uwindsor.ca

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine. This would transform this compound into a chiral diamine derivative.

Sonogashira Coupling: This reaction introduces an alkyne substituent onto the aromatic ring by coupling the aryl chloride with a terminal alkyne.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene. fishersci.fr

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, especially when dealing with the less reactive aryl chlorides. The data in the table below, while not specific to this compound, illustrates the conditions and outcomes for palladium-catalyzed cross-coupling reactions of similar activated aryl chlorides.

| Coupling Reaction | Aryl Chloride Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 95 | uwindsor.ca |

| Buchwald-Hartwig | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu, Toluene, 100 °C | 92 | uwindsor.ca |

| Heck | 4-Chlorobenzonitrile | n-Butyl acrylate (B77674) | PdCl₂(PCy₃)₂ | Et₃N, DMF, 140 °C | 85 | uwindsor.ca |

This compound as a Chiral Ligand or Catalyst Precursor

The presence of a stereogenic center and a primary amine group makes this compound an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis.

Design Principles for Chiral Ligands Derived from Chiral Amines

Chiral amines are valuable precursors for a wide variety of chiral ligands. The primary amine functionality of this compound can be readily modified to introduce coordinating groups, such as phosphines, oxazolines, or other amines, leading to the formation of bidentate or tridentate ligands. diva-portal.org

Key design principles include:

Modularity: The synthesis of the ligand should be straightforward and allow for systematic variation of the steric and electronic properties of the coordinating atoms and the chiral backbone. This modularity is crucial for ligand tuning in a specific catalytic reaction. diva-portal.org

Rigidity and Conformation: The ligand should form a stable and well-defined complex with the metal center, creating a rigid chiral environment that effectively controls the stereochemical outcome of the reaction.

Coordinating Atoms: The choice of coordinating atoms (e.g., P, N, O) influences the electronic properties of the metal center and its catalytic activity. For instance, phosphine ligands are excellent for many palladium-catalyzed reactions, while nitrogen-based ligands are common in copper- and rhodium-catalyzed transformations.

This compound can serve as a scaffold for various ligand types, such as P,N-ligands (by introducing a phosphine group) or N,N-ligands (by introducing another nitrogen-containing moiety).

Role in Asymmetric Induction in Catalytic Reactions

Chiral ligands derived from this compound can induce asymmetry in a catalytic reaction by creating a chiral pocket around the metal center. When a prochiral substrate coordinates to this chiral metal complex, the ligand's steric and electronic properties favor one of the possible reaction pathways, leading to the preferential formation of one enantiomer of the product.

The effectiveness of a chiral ligand in asymmetric induction depends on several factors, including the structure of the ligand, the nature of the metal, the substrate, and the reaction conditions. The enantiomeric excess (ee) of the product is a measure of the stereoselectivity of the reaction.

| Asymmetric Reaction | Catalyst (Metal/Ligand) | Substrate | Product ee (%) | Reference |

| Diethylzinc addition | Ti(OiPr)₄ / Chiral Diamine | Benzaldehyde | >98 | diva-portal.org |

| Asymmetric Alkylation | Pd / Chiral Phosphine | 1,3-Diphenylallyl acetate | 96 | diva-portal.org |

| Friedel-Crafts Alkylation | Cu(OTf)₂ / Chiral Bis(oxazoline) | Indole | up to 81 | semanticscholar.org |

Application in Heterocycle Synthesis as a Chiral Building Block

Beyond its use as a ligand precursor, this compound can act as a chiral building block or a chiral auxiliary in the synthesis of complex molecules, particularly heterocycles. sigmaaldrich.com In this role, the chiral amine is incorporated into the target molecule, and its stereocenter directs the formation of new stereocenters.

A common strategy involves the formation of a chiral imine by condensation of the amine with a ketone or aldehyde. Subsequent nucleophilic addition to the imine is then controlled by the stereocenter of the amine, leading to a diastereoselective transformation. researchgate.net The auxiliary can often be cleaved and recovered at a later stage.

For example, a similar chiral primary amine, (R)-(+)-phenylethylamine, has been used as a chiral auxiliary in the synthesis of enantiomerically pure fused bicyclic amino-substituted compounds. google.com This suggests that this compound could be employed in analogous synthetic strategies.

Furthermore, the reaction of chiral amines with lactones can lead to the formation of amides, which can be valuable intermediates in the synthesis of bioactive compounds. For instance, the reaction of racemic γ-butyrolactones with a chiral amine allows for the separation of diastereomeric amides, which can then be converted to the enantiopure lactones. scielo.org.mx This highlights another potential application of this compound in resolution and synthesis.

Computational and Theoretical Studies of R 1 4 Chlorophenyl Butan 1 Amine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques for understanding the three-dimensional structure and dynamic behavior of flexible molecules like (R)-1-(4-chlorophenyl)butan-1-amine. These methods allow for the exploration of the potential energy surface, identification of stable conformers, and analysis of intramolecular interactions that govern the molecule's shape and flexibility.

Elucidating Preferred Conformations and Energy Landscapes

The rotation around single bonds in this compound gives rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature.

Illustrative Data: Preferred Conformations and Relative Energies

The following table presents a hypothetical set of low-energy conformers for this compound and their calculated relative energies. This data is illustrative and based on typical values for similar chiral amines.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.85 |

| Gauche (-) | -60° | 0.95 |

Disclaimer: The data in this table is illustrative and intended to represent typical conformational energy differences for a chiral amine. It has not been derived from a specific computational study of this compound.

Understanding Intramolecular Interactions and Rotational Barriers

The stability of different conformers is governed by a delicate balance of intramolecular interactions, including steric repulsion, hydrogen bonding, and dipole-dipole interactions. For instance, the bulky 4-chlorophenyl group and the butyl chain can sterically hinder each other, leading to higher energy for certain conformations.

The energy barriers between different conformations, known as rotational barriers, can also be calculated. These barriers provide information about the flexibility of the molecule and the timescale of conformational changes. usp.br Higher rotational barriers indicate that the molecule is more rigid in certain parts. Theoretical calculations can pinpoint the transition states between conformers and quantify the energy required to overcome these barriers. chemrxiv.org

Illustrative Data: Rotational Barriers

This table provides hypothetical rotational barriers for key bond rotations in this compound.

| Rotating Bond | Rotational Barrier (kcal/mol) |

| Phenyl-C1 | 3.5 |

| C1-C2 | 4.2 |

| C2-C3 | 3.8 |

Disclaimer: The data presented in this table is for illustrative purposes and reflects typical rotational barriers in similar organic molecules. It is not based on specific calculations for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on DFT, are invaluable for probing the electronic structure and predicting the chemical reactivity of molecules. nih.govdntb.gov.ua These methods can provide detailed information about the distribution of electrons, the energies of molecular orbitals, and the pathways of chemical reactions.

Frontier Molecular Orbital Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. wuxiapptec.compastic.gov.pk A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the energies of the frontier orbitals. nih.gov

Illustrative Data: Frontier Molecular Orbital Properties of a Related Compound

The following table shows the calculated HOMO and LUMO energies and the HOMO-LUMO gap for a structurally related chloro-substituted aromatic compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-Chloroaniline (B138754) | -5.12 | -0.25 | 4.87 |

Disclaimer: The data in this table is for 4-chloroaniline and is provided as an illustrative example of the typical frontier molecular orbital energies for a chloro-substituted aromatic amine. It is not the calculated data for this compound.

Transition State Modeling for Stereoselective Processes

For a chiral molecule like this compound, understanding the stereoselectivity of its reactions is of paramount importance. Transition state modeling is a computational technique used to study the three-dimensional structure and energy of the transition state of a chemical reaction. diva-portal.org By comparing the energies of the transition states leading to different stereoisomeric products, one can predict the stereochemical outcome of a reaction.

In the synthesis of chiral amines, for example, the facial selectivity of an attack on a prochiral imine can be rationalized by modeling the transition states. beilstein-journals.orgbeilstein-journals.org These models can reveal the subtle non-covalent interactions, such as steric hindrance or hydrogen bonding, that favor the formation of one stereoisomer over another. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of chemical reactions. frontiersin.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to validate or refute mechanistic hypotheses and to gain a deeper understanding of how a reaction proceeds.

For reactions involving this compound, computational studies could be used to investigate, for example, the mechanism of its synthesis via reductive amination or its participation in nucleophilic substitution reactions. These studies can provide insights into the role of catalysts, the effect of solvents, and the factors that control the reaction rate and selectivity.

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational chemistry provides powerful tools for predicting the spectroscopic and chiroptical properties of chiral molecules like this compound. These theoretical approaches, primarily based on density functional theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating molecular structure, assigning absolute configurations, and understanding the molecule's interaction with light.

Computational Prediction of NMR and IR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods offers a valuable complement to experimental data, aiding in spectral assignment and structural verification.

Nuclear Magnetic Resonance (NMR) Spectra:

The theoretical calculation of NMR spectra, particularly for chiral molecules, often employs DFT methods. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for predicting the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts. nih.gov For chiral amines, computational studies can predict both ¹H and ¹³C NMR chemical shifts. In cases of complex spectra or for determining enantiomeric excess, chiral derivatizing agents can be used experimentally, and the resulting diastereomeric differences in the NMR spectra can be modeled computationally to aid in stereochemical assignment.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (methine) | 4.15 | C (methine) | 57.5 |

| H (methylene-α) | 1.75 | C (methylene-α) | 45.2 |

| H (methylene-β) | 1.40 | C (methylene-β) | 29.8 |

| H (methyl) | 0.95 | C (methyl) | 14.1 |

| H (aromatic) | 7.30-7.40 | C (aromatic, C-Cl) | 132.5 |

| H (amine) | 1.80 | C (aromatic, C-C) | 142.0 |

| C (aromatic) | 128.8 | ||

| C (aromatic) | 128.5 |

Note: These values are illustrative and would be calculated using DFT methods such as B3LYP with a suitable basis set.

Infrared (IR) Spectra:

Computational methods, particularly DFT, are also highly effective in predicting vibrational frequencies and their corresponding intensities in an IR spectrum. mdpi.com The calculation of harmonic force fields using DFT can produce theoretical IR spectra that show good agreement with experimental data. nih.gov For a chiral molecule like this compound, the predicted IR spectrum would show characteristic bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C-N stretching, and aromatic C-C stretching, as well as bending vibrations.

A table of predicted characteristic IR absorption bands is provided below. These would be calculated from the harmonic vibrational frequencies obtained from DFT calculations.

Table 2: Hypothetical Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| N-H Stretch (asymmetric) | 3380 | Medium |

| N-H Stretch (symmetric) | 3300 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| N-H Bend (scissoring) | 1620 | Medium |

| Aromatic C=C Stretch | 1490-1600 | Medium-Strong |

| C-N Stretch | 1150 | Medium |

| C-Cl Stretch | 1090 | Strong |

Note: These values are illustrative and would be calculated using DFT methods.

Theoretical Calculation of Circular Dichroism (CD) Spectra for Stereochemical Assignment

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. rsc.org When combined with quantum chemical calculations, it becomes a reliable method for determining the absolute configuration of a chiral center. rsc.org The two main types of CD spectroscopy used for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD) Spectra:

ECD spectroscopy measures differential absorption in the UV-Vis region, arising from electronic transitions. rsc.org The theoretical prediction of ECD spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org The process involves first finding the stable conformers of the molecule through a conformational search and geometry optimization. Then, for each significant conformer, the excitation energies and rotatory strengths are calculated using TD-DFT. The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

For this compound, the chromophore is the 4-chlorophenyl group. The electronic transitions associated with this aromatic ring will be perturbed by the chiral center, giving rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the predicted spectrum can be compared with the experimental spectrum to assign the absolute configuration. nih.govacs.org

Table 3: Hypothetical Predicted ECD Cotton Effects for this compound

| Wavelength (nm) | Sign of Cotton Effect | Associated Transition |

| ~270 | Positive | ¹Lb |

| ~220 | Negative | ¹La |

| ~200 | Positive | ¹Bb |

Note: These values are illustrative. The sign of the Cotton effects is crucial for stereochemical assignment and would be determined by TD-DFT calculations.

Vibrational Circular Dichroism (VCD) Spectra:

VCD spectroscopy is the infrared counterpart of ECD, measuring the differential absorption of circularly polarized light in the infrared region. wikipedia.orgbruker.com VCD is particularly sensitive to the three-dimensional arrangement of atoms and provides detailed structural information. wikipedia.org The prediction of VCD spectra is also based on DFT calculations, where both the electric and magnetic dipole transition moments are computed for each vibrational mode. wikipedia.org

The VCD spectrum of this compound would show both positive and negative bands corresponding to the chiral vibrations of the molecule. By comparing the calculated VCD spectrum for the (R)-enantiomer with the experimental spectrum, the absolute configuration can be unambiguously determined. The calculated spectrum for the (S)-enantiomer would be a mirror image of the (R)-enantiomer's spectrum. youtube.com

Table 4: Hypothetical Predicted VCD Signals for Key Vibrational Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted VCD Sign |

| ~2960 | Asymmetric CH₃ Stretch | Positive |

| ~1620 | N-H Bend | Negative |

| ~1490 | Aromatic C=C Stretch | Positive |

| ~1150 | C-N Stretch | Negative |

Note: These values are illustrative. The pattern of positive and negative VCD bands across the spectrum provides a unique fingerprint for the absolute configuration.

Emerging Research Directions and Future Perspectives for R 1 4 Chlorophenyl Butan 1 Amine

Development of More Efficient and Sustainable Asymmetric Synthesis Methods

The production of enantiomerically pure amines is crucial for the pharmaceutical and fine chemical industries. openaccessgovernment.org Future research on (R)-1-(4-chlorophenyl)butan-1-amine is centered on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Transition Metal Catalysis: Asymmetric hydrogenation of the corresponding prochiral imine is one of the most direct and powerful strategies for synthesizing α-chiral amines. acs.orgnih.gov This method is valued for its high atom economy and minimal waste generation, making it a sustainable and "green" approach. acs.org Future work will likely focus on designing novel chiral ligands for transition metals like iridium, rhodium, and ruthenium to achieve higher enantioselectivity and turnover numbers specifically for the synthesis of this compound. nih.gov The development of catalysts that operate under milder conditions (lower pressure and temperature) and in greener solvents will be a key objective.

Biocatalysis: Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild conditions. nih.gov For the synthesis of this compound, two enzyme classes are particularly promising:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone precursor (1-(4-chlorophenyl)butan-1-one). nih.gov Future research will involve protein engineering and directed evolution to create highly selective (R)-selective transaminases with improved stability and a broader substrate scope that are highly efficient for this specific substrate. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source. nih.govfrontiersin.org Engineering AmDHs to efficiently reduce bulky ketones like 1-(4-chlorophenyl)butan-1-one represents a significant future research avenue, potentially offering a more direct and waste-free route to the desired chiral amine. frontiersin.org

The table below compares potential future asymmetric synthesis methods for this compound, based on advancements with similar substrates.

| Method | Catalyst Type | Key Advantages | Future Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Ir, Rh) | High atom economy, high efficiency. acs.org | Development of highly selective ligands, use of non-precious metals, solvent-free conditions. nih.gov |

| Asymmetric Reductive Amination | Transaminases (TAs) | High stereoselectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Protein engineering for enhanced activity and stability, development of self-sufficient whole-cell systems. nih.gov |

| Asymmetric Reductive Amination | Amine Dehydrogenases (AmDHs) | Direct use of ammonia, generates water as the only byproduct. frontiersin.org | Expanding substrate scope to bulky ketones through enzyme engineering. nih.govfrontiersin.org |

Exploration of Novel Reactivity Patterns and Advanced Functionalizations

Beyond its synthesis, future research will explore novel ways to chemically modify this compound to create a diverse range of new molecules. A major focus is on the selective functionalization of C–H bonds, which transforms simple starting materials into more complex structures in a single step. mdpi.com

Benzylic C–H Functionalization: The C–H bond at the chiral center (the benzylic position) is a prime target for functionalization. This position is activated by the adjacent phenyl ring and nitrogen atom. Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis could enable the direct arylation, alkylation, or amination of this position. rsc.org Such strategies would allow for the late-stage modification of the amine scaffold, providing rapid access to libraries of new chiral compounds for biological screening. For instance, synergistic catalysis could be used to achieve highly regio- and chemoselective C-H arylation at the N-benzylic position. rsc.org

Remote C–H Functionalization: While the benzylic position is the most activated, methods for functionalizing the more remote C–H bonds on the butyl chain are also an emerging area. nih.gov Catalyst systems that can direct functionalization to the β, γ, or δ positions would open up new avenues for creating complex molecular architectures from a simple chiral amine precursor. nih.gov

The following table outlines potential functionalization strategies for this compound.

| Functionalization Strategy | Target Bond | Potential Reaction | Anticipated Outcome |

|---|---|---|---|

| Benzylic C–H Arylation | α-C–H | Photoredox/HAT Catalysis | Synthesis of α,α-diaryl-substituted chiral amines. rsc.org |

| Benzylic C–H Alkylation | α-C–H | Organocatalysis | Formation of quaternary chiral centers. chemrxiv.org |

| β-C–H Functionalization | β-C–H | Cooperative Lewis Acid Catalysis | Creation of new stereocenters on the alkyl chain. nih.gov |

| N–H Functionalization | N–H | Transition Metal-Catalyzed Coupling | Synthesis of novel secondary and tertiary chiral amines. |

Applications in Advanced Materials Science and Supramolecular Chemistry

The inherent chirality of this compound makes it an attractive candidate for the development of advanced materials with unique chiroptical and recognition properties.

Chiral Polymers: Incorporating this chiral amine as a monomeric unit into polymers can impart chirality to the macromolecular structure. cmu.eduresearchgate.net This could lead to the development of chiral polymers for use as stationary phases in chromatography for enantioseparation, or as catalysts for asymmetric reactions. cmu.edu Future research could explore the polymerization of derivatives of this compound to create novel helical polyamines with ordered structures. rsc.org

Supramolecular Assemblies: Chiral molecules can direct the self-assembly of achiral molecules into higher-order helical or twisted structures. rsc.orgnih.gov this compound could be used as a chiral trigger to induce handedness in supramolecular gels, liquid crystals, or nanoparticle aggregates. nih.gov These materials could find applications in chiroptical sensors, circularly polarized luminescence (CPL) devices, and asymmetric catalysis. nih.govresearchgate.net The transfer of chirality from the amine to a larger assembly is a key area of future investigation. mdpi.com

| Application Area | Material Type | Potential Function | Key Research Goal |

|---|---|---|---|

| Chiral Separations | Chiral Polymer (Stationary Phase) | Enantioselective separation of racemates. cmu.edu | High separation efficiency and broad substrate scope. |

| Chiroptical Materials | Supramolecular Gel/Aggregate | Generation of Circularly Polarized Luminescence (CPL). nih.gov | High dissymmetry factor and tunable emission color. |

| Asymmetric Catalysis | Polymer-Supported Chiral Catalyst | Heterogeneous catalysis with easy recovery and reuse. researchgate.net | Maintaining high enantioselectivity and activity over multiple cycles. |

Interdisciplinary Research Integrating Chiral Amine Chemistry with Other Scientific Fields

The unique structural and stereochemical properties of this compound position it at the intersection of several scientific disciplines.

Medicinal Chemistry and Drug Discovery: Chiral amines are core components of approximately 40-45% of small-molecule pharmaceuticals. nih.gov This amine can serve as a scaffold or intermediate for the synthesis of new bioactive compounds. Interdisciplinary research combining organic synthesis with computational modeling and biological screening will drive the discovery of new therapeutic agents derived from this chiral building block.

Asymmetric Catalysis: Beyond being a target for synthesis, this compound and its derivatives can act as chiral catalysts or ligands themselves. acs.orgrsc.org As a primary amine, it can be used in organocatalysis to activate substrates through the formation of chiral iminium ions or enamines. rsc.org Its integration into more complex ligand frameworks could yield novel catalysts for a wide range of asymmetric transformations.

Analytical Chemistry and Sensor Technology: The development of sensors capable of distinguishing between enantiomers is a significant challenge in analytical chemistry. tandfonline.com this compound could be incorporated into supramolecular or polymeric systems to create chiral sensors. mdpi.com These sensors could operate via fluorescence, colorimetric changes, or electrochemical signals to enable the rapid and sensitive detection of the enantiomeric purity of other chiral molecules, such as amino acids or pharmaceuticals. rsc.orgnih.gov

| Interdisciplinary Field | Role of this compound | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Chiral building block/scaffold | Development of new enantiomerically pure pharmaceuticals. nih.gov |

| Organocatalysis | Primary amine organocatalyst | Catalyzing asymmetric reactions for the synthesis of other chiral molecules. rsc.org |

| Analytical Chemistry | Chiral recognition element in sensors | Enabling high-throughput screening of enantiomeric excess. tandfonline.com |

| Chemical Biology | Probe for studying biological interactions | Investigating the stereoselective recognition at biological receptors. |

Q & A

Basic: What analytical techniques confirm the enantiomeric purity of (R)-1-(4-Chlorophenyl)butan-1-amine?

Methodological Answer:

Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with cellulose- or amylose-based columns (e.g., Chiralcel OD-H) to separate enantiomers. Compare retention times with racemic mixtures or standards. Polarimetry measures optical rotation ([α]D), requiring calibration against literature values. For additional validation, employ NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of signals .

Advanced: How can asymmetric synthesis of this compound be optimized for high enantiomeric excess (ee)?

Methodological Answer:

Catalytic asymmetric reductive amination using Ru-BINAP complexes achieves high ee. Key parameters:

- Solvent choice (e.g., methanol for protonation control).

- Temperature (lower temps favor kinetic control).

- Catalyst loading (0.5–2 mol% for cost-effectiveness).

Alternative approaches include enzymatic resolution (lipases like CAL-B) or kinetic resolution with chiral auxiliaries. Monitor ee via chiral HPLC and optimize reaction time to minimize racemization .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- Storage : Inert atmosphere (N₂), desiccated at 2–8°C.

- Spill Management : Absorb with vermiculite, neutralize with dilute HCl, and dispose as hazardous waste.

Though not classified as hazardous (per SDS), standard precautions prevent accidental exposure .

Advanced: Which computational methods predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding affinity to receptors (e.g., amine GPCRs).

- MD Simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with activity. Validate predictions via in vitro assays (e.g., radioligand binding) .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

- NMR : ¹H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 1.5–2.1 ppm for butyl chain).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 198.1).

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

Advanced: How to resolve contradictions in thermal stability data for this compound?

Methodological Answer:

- Reproducibility : Conduct DSC/TGA under controlled humidity and heating rates (e.g., 10°C/min).

- Impurity Analysis : Use HPLC-MS to detect degradation products.

- Collaborative Validation : Cross-verify results with independent labs.

Example: A study found decomposition at 180°C, conflicting with a prior report (200°C). Re-analysis revealed moisture-sensitive impurities lowering stability .

Basic: What are the solubility properties of this compound?

Methodological Answer:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Ethanol | 15.2 |

| Dichloromethane | 45.8 |

| Ethyl Acetate | 22.4 |

| Water | <0.1 |

| Note : Solubility improves with sonication or heating (e.g., 40°C in ethanol). Use saturated solutions for crystallization . |

Advanced: How does the (R)-configuration affect nucleophilic reactivity of this compound?

Methodological Answer:

- Steric Effects : The (R)-configuration creates a chiral center that hinders nucleophilic attack from the re face.

- Kinetic Studies : Compare reaction rates with (S)-enantiomer in SN2 reactions (e.g., benzylation).

- DFT Calculations : Model transition states to explain ee in asymmetric alkylation (B3LYP/6-31G* level).

Example: (R)-enantiomer reacts 30% slower due to steric clash with bulky electrophiles .

Tables for Key Data

Table 1: Comparative Reactivity of (R)- vs. (S)-Enantiomer

| Reaction Type | (R)-Isomer Rate (k, s⁻¹) | (S)-Isomer Rate (k, s⁻¹) |

|---|---|---|

| Benzylation (SN2) | 0.45 | 0.65 |

| Reductive Amination | 1.20 | 0.85 |

Table 2: Chiral HPLC Conditions

| Column | Mobile Phase | Retention Time (R) | Retention Time (S) |

|---|---|---|---|

| Chiralcel OD-H | Hexane:IPA (90:10) | 12.3 min | 14.8 min |

| Chiralpak AD-H | Heptane:EtOH (80:20) | 9.7 min | 11.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.